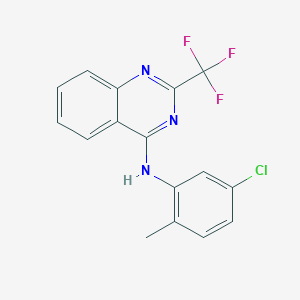
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinamine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The specific compound , due to its structural features, is likely to exhibit unique chemical and physical properties that could make it valuable for various scientific applications.
Synthesis Analysis
The synthesis of quinazolinamine derivatives typically involves cyclization reactions, nucleophilic substitutions, and condensations. For instance, compounds similar to the one mentioned can be synthesized through multi-step reactions starting from anthranilates or chloro-substituted quinazolines. These processes might involve intermediate formations, such as chloro-nitro-quinazoline, followed by substitutions and reductions to achieve the desired quinazolinamine structure (Mohanta & Kim, 2002); (Ouyang et al., 2016).
Molecular Structure Analysis
The molecular structure of quinazolinamines can be elucidated using spectroscopic methods and X-ray crystallography. These compounds often exhibit a planar quinazoline core with various substituents that influence their chemical behavior and interactions. DFT (Density Functional Theory) calculations can further provide insights into the electronic structure, geometrical parameters, and molecular electrostatic potential, aiding in understanding the reactivity and properties of these molecules (Wu et al., 2022).
Chemical Reactions and Properties
Quinazolinamines undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, depending on the substituents present on the quinazoline ring. The presence of electron-withdrawing or donating groups significantly affects their reactivity. These compounds can also exhibit promising inhibitory activities against various biological targets due to their ability to interact with enzymes and receptors (Wu et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis of Quinazolinocarboline Alkaloids : The reaction of methyl N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)anthranilates with tryptamine produced quinazolinones, which underwent cyclization to afford quinazolinocarboline alkaloids like rutaecarpine and euxylophoricine in excellent yields (Mohanta & Kim, 2002).
Biogenic Amine Transporters : Studies identified partial inhibitors and allosteric modulators of dopamine transporters, including compounds like N-(diphenylmethyl)-2-phenyl-4-quinazolinamine, which partially inhibited amphetamine-induced dopamine release (Pariser et al., 2008).
H1-Antihistaminic Agents : Novel quinazolinone derivatives were synthesized, exhibiting significant in vivo H1-antihistaminic activity on guinea pigs. Compounds like 1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed more potency compared to standard antihistamines with negligible sedation (Alagarsamy, Solomon, & Murugan, 2007).
Photophysical and Nonlinear Optical Properties : Chromophores with quinazoline derivatives demonstrated interesting luminescent properties in both solution and solid state. The study of their nonlinear optical properties revealed potential applications in photonic materials (Moshkina et al., 2020).
Imaging Epidermal Growth Factor Receptor Tyrosine Kinase : N-(3-chloro-4-fluorophenyl)-7-[11C]methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine, a high-affinity inhibitor of EGFR-TK, was synthesized for positron emission tomography imaging, demonstrating potential in cancer diagnostics (Holt et al., 2006).
Antimalarial Effects : The synthesis of quinazolinediamines for antimalarial evaluation revealed general activity among certain derivatives, providing insights into new therapeutic options for malaria treatment (Elslager et al., 1981).
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClF3N3/c1-9-6-7-10(17)8-13(9)21-14-11-4-2-3-5-12(11)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHWQFPTFKGZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)
![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)
![3-allyl-1-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)piperidine-3-carboxylic acid](/img/structure/B5509546.png)
![2-{[(4-nitro-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5509573.png)
![N-(2-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509578.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5509583.png)
![2-[(5-methyl-3-isoxazolyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5509586.png)
![3,5-dimethyl-7-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5509594.png)
![2-phenyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}morpholine](/img/structure/B5509608.png)
![3-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5509612.png)
![5-{4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5509619.png)